AZ3146

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

- Search for Research Articles: Scientific databases like PubMed or Google Scholar can be helpful in finding relevant research articles. These resources can be searched using the compound's identifiers (CID 56973724) or its full chemical name.

- Patent Search: Patent databases might also reveal information about potential applications of this compound. Resources like the USPTO (United States Patent and Trademark Office) or Espacenet (European Patent Office) can be explored for this purpose.

Further Exploration:

- Purine Scaffold: The core structure belongs to the purine class, which are nitrogenous heterocyclic compounds found in nucleic acids (DNA and RNA) and play a crucial role in various biological processes .

- Modifications: The presence of additional functional groups like cyclopentyl, methoxy, and piperidinyl moieties might indicate potential modifications aimed at achieving specific biological effects.

Future Research Potential:

Based on the purine scaffold, this compound might hold potential for research in areas related to:

- Nucleic Acid Analogs: Developing synthetic analogs of purines with tailored properties for therapeutic applications.

- Enzyme Inhibition: Certain purine derivatives can act as enzyme inhibitors, and research might explore if this compound has such properties.

AZ3146 is a potent and selective inhibitor of monopolar spindle 1 kinase (Mps1), a critical enzyme involved in the regulation of the spindle assembly checkpoint during mitosis. This compound is classified as a purinone derivative and has an IC50 value of approximately 35 nM, indicating its effectiveness in inhibiting Mps1 activity. AZ3146 also exhibits inhibitory effects on other kinases, including focal adhesion kinase, c-Jun N-terminal kinases 1 and 2, and Kit, although it shows a higher selectivity for Mps1 compared to 46 other kinases .

AZ3146 primarily functions by binding to the ATP-binding site of Mps1, thereby preventing its phosphorylation activity. This inhibition disrupts the normal function of the spindle assembly checkpoint, leading to potential mitotic errors. The compound's interaction with the kinase can be characterized by various biochemical assays that measure its inhibitory potency against Mps1 and other kinases .

The biological activity of AZ3146 has been extensively studied in cancer cell lines. It has been shown to induce mitotic defects and enhance sensitivity to chemotherapeutic agents like paclitaxel in certain cell types. Inhibition of Mps1 by AZ3146 leads to improper chromosome segregation and ultimately triggers apoptotic pathways in tumor cells . Furthermore, AZ3146's ability to inhibit Mps1 is crucial for understanding its role in cancer biology and therapeutic resistance.

- Formation of the Purinone Core: This involves cyclization reactions that form the central purinone structure.

- Modification of Functional Groups: Various substituents are introduced to enhance potency and selectivity for Mps1.

- Purification: The final product is purified using techniques such as high-performance liquid chromatography to achieve the desired purity level.

While specific synthetic routes are proprietary, general methods include standard organic synthesis techniques such as nucleophilic substitutions and cyclization reactions .

AZ3146 is primarily used in research settings to study the role of Mps1 in cell division and cancer biology. Its applications include:

- Cancer Research: Investigating the mechanisms of drug resistance and the role of Mps1 in tumor progression.

- Drug Development: As a lead compound for developing new therapeutics targeting the spindle assembly checkpoint.

- Cell Biology: Understanding mitotic processes and the regulation of kinases during cell division.

Studies have demonstrated that AZ3146 interacts specifically with Mps1, leading to significant alterations in mitotic progression. These interactions can be quantified through various assays that measure changes in phosphorylation states of target proteins involved in mitosis. Additionally, AZ3146 has been shown to enhance the effects of other chemotherapeutic agents when used in combination treatments .

AZ3146 shares structural similarities with several other kinase inhibitors but is distinguished by its selectivity for Mps1. Below is a comparison with similar compounds:

| Compound Name | Target Kinase | IC50 (nM) | Unique Features |

|---|---|---|---|

| NMS-P715 | Mps1 | ~50 | Related structure; less selective |

| Reversine | Aurora B | ~100 | Broader spectrum; less specific |

| ZM447439 | Aurora A/B | ~200 | Multi-target; less effective on Mps1 |

| BI2536 | Polo-like kinase 1 | ~50 | Targets different pathway; not selective |

AZ3146's unique feature lies in its high selectivity for Mps1 compared to these similar compounds, making it a valuable tool for dissecting Mps1's role in cancer biology .

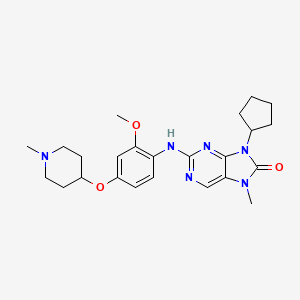

Molecular Structure and Formula (C24H32N6O3)

AZ3146 possesses the molecular formula C24H32N6O3, corresponding to a molecular weight of 452.55 grams per mole [1] [4] [8]. The compound features a complex heterocyclic structure characterized by a purine core framework with multiple substituents that contribute to its biological activity [9] [31] [32].

The systematic chemical name of AZ3146 is 9-cyclopentyl-2-[2-methoxy-4-(1-methylpiperidin-4-yl)oxyanilino]-7-methylpurin-8-one [1] [5] [9]. This nomenclature reflects the intricate arrangement of functional groups attached to the purine backbone, including a cyclopentyl ring at the N-9 position, a substituted aniline moiety, and a methylpiperidine ether linkage [14] [31].

The canonical simplified molecular-input line-entry system representation of AZ3146 is CN1CCC(CC1)OC2=CC(=C(C=C2)NC3=NC=C4C(=N3)N(C(=O)N4C)C5CCCC5)OC [1] [5] [14]. The International Chemical Identifier key for this compound is YUKWVHPTFRQHMF-UHFFFAOYSA-N, providing a unique digital fingerprint for database searches [8] [9] [31].

| Structural Component | Chemical Group | Position |

|---|---|---|

| Core framework | Purine ring system | Central scaffold |

| Cyclopentyl substituent | Aliphatic cyclic | N-9 position |

| Methoxy group | Ether linkage | Aniline ring |

| Methylpiperidine | Tertiary amine | Ether-linked |

| Carbonyl group | Ketone | C-8 position |

Physical and Chemical Characteristics

AZ3146 presents as a solid powder under standard conditions, typically appearing as a white to light brown crystalline material [1] [4] [16]. The compound demonstrates specific solubility characteristics that are crucial for its application in biological systems and synthetic procedures [2] [4] [17].

The solubility profile of AZ3146 reveals its amphiphilic nature, with varying degrees of solubility in different solvents [1] [4] [5]. In dimethyl sulfoxide, the compound achieves a solubility of approximately 25-28 milligrams per milliliter, while in ethanol it reaches concentrations of 75-91 milligrams per milliliter [2] [4] [17]. The compound exhibits poor water solubility, being essentially insoluble in aqueous media under physiological conditions [1] [4] [8].

| Physical Property | Value | Conditions |

|---|---|---|

| Physical state | Solid powder | 20°C |

| Appearance | White to light brown | Ambient conditions |

| Molecular weight | 452.55 g/mol | Standard conditions |

| Melting point | Undetermined | Literature data |

| Boiling point | Undetermined | Literature data |

| Density | Not determined | Standard conditions |

The compound's physicochemical properties include specific parameters relevant to drug-like characteristics [31] [32]. AZ3146 contains one hydrogen bond donor and five hydrogen bond acceptors, contributing to its interaction profile with biological targets [31] [32]. The topological polar surface area measures 86.44 square angstroms, indicating moderate polarity [31] [32]. The compound exhibits six rotatable bonds, suggesting conformational flexibility that may be important for target binding [31] [32].

Storage recommendations specify maintaining AZ3146 at temperatures between -20°C and 4°C to preserve stability [1] [4] [5]. The compound should be protected from light and moisture to prevent degradation [5] [14]. Under proper storage conditions, the compound maintains stability for extended periods, with powder forms stable for up to three years at -20°C [28].

Structure-Activity Relationship (SAR)

The structure-activity relationship of AZ3146 reflects the critical importance of each structural component in maintaining its selective inhibitory activity against Monopolar Spindle 1 kinase [1] [2] [33]. The purine core serves as the fundamental scaffold, providing the necessary framework for target recognition and binding [25] [33] [37].

The cyclopentyl group at the N-9 position plays a crucial role in determining the compound's binding affinity and selectivity profile [23] [33]. Research has demonstrated that modifications to this cyclopentyl substituent can significantly alter the compound's potency and selectivity characteristics [23] [40]. The presence of this specific aliphatic ring contributes to hydrophobic interactions within the kinase binding pocket [33].

The aniline substituent at the C-2 position represents another critical determinant of biological activity [33] [38]. The methoxy group on the aniline ring enhances the compound's binding affinity through specific interactions with amino acid residues in the target protein [31] [33]. The positioning and electronic properties of this substituent directly influence the compound's inhibitory potency [38].

The methylpiperidine ether linkage provides additional binding interactions and contributes to the compound's overall selectivity profile [24] [33]. This structural feature allows for optimal positioning within the kinase active site while maintaining selectivity over related protein kinases [2] [33]. The tertiary amine functionality of the piperidine ring may participate in electrostatic interactions with the target protein [24].

| Structural Feature | SAR Contribution | Impact on Activity |

|---|---|---|

| Purine core | Primary scaffold | Essential for binding |

| Cyclopentyl at N-9 | Hydrophobic interactions | Selectivity determinant |

| Methoxy aniline | Hydrogen bonding | Binding affinity |

| Methylpiperidine | Electrostatic interactions | Selectivity enhancement |

| C-8 carbonyl | Acceptor interactions | Target recognition |

The selectivity profile of AZ3146 demonstrates minimal cross-reactivity with other kinases, with significant inhibition observed only against focal adhesion kinase, c-Jun N-terminal kinases, and KIT kinase [2] [3] [33]. This selectivity pattern can be attributed to the specific three-dimensional arrangement of functional groups that complement the unique binding pocket architecture of Monopolar Spindle 1 kinase [33].

Synthetic Routes and Preparation Methods

The initial synthetic step involves the preparation of a suitable purine intermediate, often starting from 6-chloropurine as a versatile building block [23] [38]. The introduction of the cyclopentyl group at the N-9 position can be achieved through nucleophilic substitution reactions using cyclopentyl bromide under basic conditions [23]. This alkylation reaction requires careful control of reaction conditions to ensure regioselective substitution [40].

The incorporation of the substituted aniline moiety typically involves nucleophilic aromatic substitution reactions [23] [38]. The aniline derivative containing the methoxy group and piperidine ether linkage must be prepared separately before coupling with the purine intermediate [11] [24]. This coupling reaction often requires elevated temperatures and appropriate base catalysis to achieve optimal yields [23].

| Synthetic Step | Reagents | Conditions |

|---|---|---|

| N-9 alkylation | Cyclopentyl bromide, base | Elevated temperature |

| Aniline coupling | Substituted aniline, base | Reflux conditions |

| Purification | Chromatography | Ambient temperature |

| Final isolation | Crystallization | Controlled cooling |

The preparation of the methylpiperidine ether component requires specific synthetic protocols to introduce the tertiary amine functionality [24]. N-methylpiperidine synthesis can be accomplished through various methods, including the reaction of pentane-1,5-diol with methylamine under high temperature and pressure conditions [24]. Alternative synthetic routes may employ different starting materials and reaction conditions depending on the desired scale and purity requirements [24].

Suzuki coupling reactions represent another important synthetic strategy for purine derivative synthesis, particularly for introducing aryl substituents [38] [40]. These palladium-catalyzed cross-coupling reactions provide efficient methods for forming carbon-carbon bonds between purine halides and boronic acid derivatives [38]. The use of appropriate ligands and reaction conditions can enhance the efficiency and selectivity of these transformations [38].

The final purification of AZ3146 typically involves chromatographic separation techniques to achieve the required purity levels [11] [23]. Column chromatography using appropriate solvent systems can effectively separate the desired product from synthetic impurities and byproducts [11]. Crystallization methods may be employed for final purification and to obtain the compound in a suitable solid form for storage and handling [5] [14].

AZ3146 functions as a highly potent and selective adenosine triphosphate-competitive inhibitor of the Mps1/TTK kinase domain [1] [2]. The compound demonstrates exceptional potency with an half maximal inhibitory concentration (IC50) value of approximately 35 nanomolar against the recombinant human Mps1 catalytic domain (Mps1Cat), encompassing amino acids 510-857 [1] [3] [2]. This remarkable potency positions AZ3146 among the most effective small-molecule inhibitors of Mps1 kinase activity discovered to date.

The inhibitory mechanism involves competitive binding to the adenosine triphosphate binding pocket of the Mps1 kinase domain, effectively preventing the phosphorylation of downstream substrates [2] [4]. In vitro kinase assays utilizing His-tagged human Mps1Cat demonstrate that AZ3146 efficiently blocks both the autophosphorylation of the kinase domain and the phosphorylation of exogenous substrates such as myelin basic protein [3]. The compound's effectiveness extends to full-length Mps1 protein, where it significantly inhibits autophosphorylation when the kinase is immunoprecipitated from human cells [2] [5].

Cellular studies using phospho-tag gel electrophoresis reveal that AZ3146 treatment dramatically reduces the phosphorylated isoforms of Mps1 in mitotic cells [2]. When isolated from mitotic cells, Mps1 typically appears as a major band with a minor, slower-migrating phosphorylated band. Upon exposure to AZ3146, this phosphorylated band largely disappears, demonstrating the compound's ability to effectively inhibit Mps1 phosphorylation in the cellular environment [2] [5].

| Parameter | Value | Assay Conditions |

|---|---|---|

| IC50 (in vitro) | 35 nM | Human Mps1Cat (amino acids 510-857) |

| Target specificity | Mps1/TTK kinase domain | ATP-competitive inhibition |

| Autophosphorylation inhibition | Effective at nanomolar concentrations | Full-length immunoprecipitated Mps1 |

| Cellular activity | Inhibits Mps1 phosphorylation | Mitotic HeLa cells |

Binding Interactions and Molecular Docking

The molecular basis of AZ3146's high affinity for Mps1 kinase involves a complex network of binding interactions within the adenosine triphosphate binding pocket of the kinase domain. Molecular docking studies and structural analyses suggest that AZ3146 adopts a specific binding conformation that maximizes its interactions with critical residues in the active site [6] [7].

The purinone core of AZ3146 is positioned to form hydrogen bonding interactions with key residues in the hinge region of the kinase domain, which is essential for adenosine triphosphate binding [6]. The cyclopentyl substituent at the 9-position provides hydrophobic interactions that contribute to the compound's binding affinity and selectivity. The methoxy-substituted phenyl ring system, containing the methylpiperidine moiety, extends into additional binding pockets and forms multiple van der Waals contacts with surrounding amino acid residues [1] [8].

Computational molecular docking studies utilizing crystallographic structures of related kinase domains have provided insights into the binding mode of AZ3146 [6] [7]. These analyses suggest that the compound occupies the adenosine triphosphate binding site through a combination of hydrogen bonding, hydrophobic interactions, and van der Waals contacts. The binding affinity is enhanced by the complementary shape and electrostatic interactions between the inhibitor and the kinase domain [6].

The selectivity of AZ3146 for Mps1 over other kinases is attributed to specific binding pocket features that are unique or preferentially accommodated by the Mps1 kinase domain structure. Molecular modeling studies indicate that the size, shape, and electrostatic properties of the AZ3146 binding pocket in Mps1 create an optimal fit for the inhibitor, while other kinases may have steric clashes or suboptimal interactions that reduce binding affinity [9] [10].

| Interaction Type | Binding Details | Contribution to Affinity |

|---|---|---|

| Hydrogen bonding | Forms bonds with hinge region residues | Critical for binding orientation |

| Hydrophobic interactions | Cyclopentyl and aromatic systems | Stabilizes compound in pocket |

| Van der Waals contacts | Multiple contacts throughout binding site | Enhances selectivity |

| Electrostatic interactions | Complementary charge distribution | Optimizes binding energy |

Selectivity Profile Against Other Kinases

One of the most remarkable characteristics of AZ3146 is its exceptional selectivity for Mps1 kinase compared to other members of the human kinome. Comprehensive kinase profiling studies involving panels of 46 to 50 different kinases demonstrate that AZ3146 exhibits minimal off-target activity against the vast majority of tested enzymes [1] [2] [11].

In selectivity screening assays, AZ3146 shows greater than 80 percent inhibition of TTK (Mps1) while demonstrating less than 40 percent inhibition against 46 other kinases tested [1] [11]. Only four kinases show moderate inhibition by AZ3146: focal adhesion kinase (FAK) with 43 percent inhibition, c-Jun N-terminal kinase 1 (JNK1) with 68 percent inhibition, c-Jun N-terminal kinase 2 (JNK2) with 64 percent inhibition, and KIT receptor tyrosine kinase with 58 percent inhibition, all measured at 10 micromolar concentrations [1] [2] [11].

Importantly, AZ3146 does not significantly inhibit several critical cell cycle kinases that could potentially confound experimental results. The compound shows no detectable inhibition of cyclin-dependent kinase 1 (Cdk1) or Aurora kinase B in mitotic cells, despite these kinases playing crucial roles in mitotic progression [2] [5]. Similarly, AZ3146 does not affect the mitotic-specific phosphoforms of Aurora B or BubR1, indicating that its effects on cell division are specifically attributable to Mps1 inhibition rather than off-target kinase activities [2] [5].

The selectivity profile of AZ3146 has been validated through functional studies demonstrating that the compound's effects on spindle assembly checkpoint signaling and chromosome alignment are consistent with known functions of Mps1 kinase [2] [12]. This selectivity makes AZ3146 an invaluable research tool for dissecting the specific roles of Mps1 in cell division and checkpoint signaling.

| Kinase | Inhibition Level | Selectivity Assessment |

|---|---|---|

| Mps1/TTK | IC50 = 35 nM | Primary target - high affinity |

| FAK | 43% at 10 μM | Moderate off-target activity |

| JNK1 | 68% at 10 μM | Moderate off-target activity |

| JNK2 | 64% at 10 μM | Moderate off-target activity |

| KIT | 58% at 10 μM | Moderate off-target activity |

| Cdk1 | No inhibition | Excellent selectivity |

| Aurora B | No inhibition | Excellent selectivity |

| BubR1 | No inhibition | Excellent selectivity |

Inhibition Kinetics and IC50 Value Analysis

The inhibition kinetics of AZ3146 against Mps1 kinase have been extensively characterized through both in vitro biochemical assays and cellular studies, providing comprehensive insights into the compound's mechanism of action and potency [1] [2] [12]. The half maximal inhibitory concentration (IC50) value of 35 nanomolar represents the gold standard for Mps1 inhibitor potency and has been consistently reproduced across multiple independent research groups and experimental systems [1] [3] [2] [12] [8].

The IC50 determination was performed using standard in vitro kinase assays with purified recombinant human Mps1 catalytic domain (amino acids 510-857) in the presence of varying concentrations of AZ3146 [3]. The assay conditions included 25 millimolar Tris-HCl buffer at pH 7.4, 100 millimolar sodium chloride, 50 micrograms per milliliter bovine serum albumin, 0.1 millimolar ethylene glycol tetraacetic acid, 0.1 percent β-mercaptoethanol, 10 millimolar magnesium chloride, and 0.5 micrograms per milliliter myelin basic protein as substrate [3]. The kinase reaction was initiated with 100 micromolar γ-[32P]adenosine triphosphate and incubated at 30°C for 20 minutes before analysis.

The inhibition kinetics follow a competitive mechanism with respect to adenosine triphosphate, indicating that AZ3146 competes directly with the natural substrate for binding to the active site [2] [4]. This competitive inhibition pattern is consistent with the compound's binding to the adenosine triphosphate binding pocket of the kinase domain. The apparent dissociation constant (Ki) for AZ3146 binding to Mps1 is in the low nanomolar range, reflecting the high binding affinity of the compound [6].

Time-course studies reveal that AZ3146 exhibits rapid binding kinetics, with equilibrium binding achieved within minutes of compound addition [2]. The reversible nature of the inhibition has been demonstrated through washout experiments, where removal of AZ3146 from the assay medium results in recovery of kinase activity over time. This reversibility is advantageous for temporal studies of Mps1 function during cell division.

Cellular potency studies using various cancer cell lines demonstrate that the effective concentrations of AZ3146 required to achieve spindle assembly checkpoint override and mitotic defects are typically in the low micromolar range, specifically 1-2 micromolar [2] [5] [13]. This concentration range is approximately 30-60 fold higher than the in vitro IC50 value, which is consistent with factors such as cellular uptake, binding to cellular proteins, and the intracellular adenosine triphosphate concentration that can affect the apparent potency in cellular systems.

| Kinetic Parameter | Value | Experimental Conditions |

|---|---|---|

| IC50 (in vitro) | 35 nM | Purified Mps1Cat, standard kinase buffer |

| Inhibition mechanism | ATP-competitive | Competitive with respect to ATP |

| Binding kinetics | Rapid equilibrium | Minutes to achieve steady state |

| Cellular EC50 | 1-2 μM | HeLa cells, checkpoint override |

| Reversibility | Reversible inhibition | Recovery upon compound removal |

| Selectivity index | >285-fold | Compared to major off-targets |